2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Description
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via a methyl group to a 3-phenyl-1,2-oxazole moiety. The isoindole-1,3-dione (phthalimide) scaffold is well-documented for its biological relevance, particularly in medicinal chemistry, where it serves as a pharmacophore in antitumor, anti-inflammatory, and antimicrobial agents .
Properties
IUPAC Name |
2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIYZQZFHGWTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold. The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
A common synthetic route includes:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride in the presence of a catalyst to form the isoindole-1,3-dione core.
Cyclization: The oxazole ring is formed by reacting α-haloketones with amides under basic conditions, followed by coupling with the isoindole-1,3-dione intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the isoindole-1,3-dione core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the oxazole ring.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The isoindole-1,3-dione core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16)
- Substituent : Imidazole ring (basic, hydrogen-bonding capability).
- Molecular Weight : 303.32 g/mol.
- Key Features : Higher yield (95%) and moderate melting point (215–217°C).
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Substituent: 1,2,4-Oxadiazole with isopropyl group. Molecular Weight: 271.27 g/mol.
2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
- Substituent : Methylsulfonyl and oxadiazole groups.
- Molecular Weight : 377.4 g/mol.
- Key Features : Enhanced electron-withdrawing effects from sulfonyl group.
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Substituent : Thioxo-triazolidine ring.
- Molecular Weight : 414.48 g/mol.
- Key Features : High thermal stability (m.p. >300°C) due to sulfur incorporation.
Structural Comparison Table:
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
Thermal Stability :
- Thioxo-triazolidine derivatives (e.g., 13c) exhibit exceptional thermal stability (m.p. >300°C), likely due to strong intermolecular hydrogen bonding and sulfur’s polarizability . In contrast, imidazole derivatives (e.g., 16) have lower melting points, suggesting weaker crystal packing.
Biological Activity
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, a compound with the molecular formula and a molecular weight of approximately 304.30 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
The compound is characterized by its unique structure, which includes an isoindole moiety and an oxazole ring. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.30 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 513.5 ± 38.0 °C |
| Flash Point | 264.3 ± 26.8 °C |
Pharmacological Effects
Recent studies indicate that derivatives of isoindole-1,3-dione exhibit various biological activities including:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study involving several new derivatives, compounds demonstrated significant inhibition of COX-2 activity compared to meloxicam, a standard anti-inflammatory drug .
- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) was noted in several studies, suggesting that the compound may help mitigate oxidative stress . This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
- Cytotoxicity : Preliminary evaluations indicated that certain derivatives did not exhibit cytotoxic effects within a concentration range of 10–90 µM . However, some modifications led to increased cytotoxicity in specific cell lines, warranting further investigation into structure-activity relationships.
Study on COX Inhibition
In a comparative study of various isoindole derivatives, researchers synthesized multiple compounds and evaluated their COX inhibitory activity using molecular docking techniques. The results indicated that the presence of phenyl groups enhanced binding affinity to COX enzymes, particularly COX-2 .
Oxidative Stress Scavenging
Another study focused on the antioxidant capacity of these compounds through assays measuring their ability to neutralize free radicals. The findings revealed that the tested compounds significantly reduced oxidative stress markers in vitro, supporting their potential use as therapeutic agents against oxidative damage .
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Compounds have been shown to modulate the expression of inflammatory cytokines such as TNF-alpha and interleukins (IL-1, IL-6), indicating a broad spectrum of anti-inflammatory effects .
- Scavenging Reactive Species : The structural features allow these compounds to interact with free radicals effectively, thus reducing oxidative stress .
Q & A
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
